molecular formula C10H16O B13809539 (2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol

(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol

Cat. No.: B13809539
M. Wt: 152.23 g/mol
InChI Key: ANRXPGZZNZBSTD-JSRXJHBZSA-N
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Description

(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol is an organic compound with the molecular formula C10H16O It is a type of alcohol with a conjugated triene system, which means it has three alternating double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol can be achieved through several methods. One common approach involves the stereoselective one-pot synthesis of multi-substituted conjugated dienes from ketene dithioacetal. This method involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems can be applied to scale up the production of this compound for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s conjugated triene system makes it susceptible to electrophilic addition reactions, while the hydroxyl group allows for nucleophilic substitution and oxidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding alkane.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction can produce the corresponding alkane.

Scientific Research Applications

(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s conjugated triene system allows it to participate in various biochemical reactions, including electron transfer and radical formation. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol is unique due to its specific combination of a conjugated triene system and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2Z,4E)-3,7-dimethylocta-2,4,6-trien-1-ol

InChI

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h4-7,11H,8H2,1-3H3/b6-4+,10-7-

InChI Key

ANRXPGZZNZBSTD-JSRXJHBZSA-N

Isomeric SMILES

CC(=C/C=C/C(=C\CO)/C)C

Canonical SMILES

CC(=CC=CC(=CCO)C)C

Origin of Product

United States

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